N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide involves several steps. One common method involves the use of 2-aminophenol as a precursor, which undergoes a series of reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) are often used as mediators in the synthesis of benzoxazole derivatives . Industrial production methods typically involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other benzoxazole derivatives. In biology and medicine, it has been studied for its antimicrobial, antifungal, and anticancer activities . For example, benzoxazole derivatives have shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as in inducing apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit enzymes such as cathepsin S, which plays a role in various cellular processes . The compound may also interact with other molecular targets involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide and N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide . These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical properties. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6S/c1-2-32-20-10-7-13(11-17(20)27(30)31)21(29)26-23(34)24-14-8-9-18(28)15(12-14)22-25-16-5-3-4-6-19(16)33-22/h3-12,28H,2H2,1H3,(H2,24,26,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAGXHJZTPUNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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